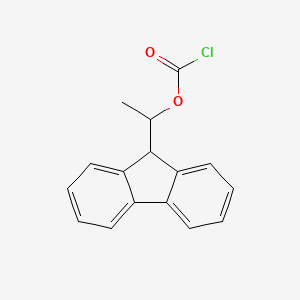

(+)-1-(9-Fluorenyl)ethyl chloroformate

Vue d'ensemble

Description

(+)-1-(9-Fluorenyl)ethyl chloroformate is a chiral reagent widely used in organic synthesis, particularly in the preparation of enantiomerically pure compounds. It is a derivative of fluorenylmethanol and is known for its ability to form stable carbamates, which are useful in various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1-(9-Fluorenyl)ethyl chloroformate typically involves the reaction of (+)-1-(9-Fluorenyl)ethanol with phosgene or a phosgene equivalent. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

(+)-1-(9-Fluorenyl)ethanol+Phosgene→(+)-1-(9-Fluorenyl)ethyl chloroformate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using phosgene gas and appropriate safety measures to handle the toxic and corrosive nature of phosgene. The process is typically carried out in a continuous flow reactor to ensure efficient mixing and reaction control.

Analyse Des Réactions Chimiques

Types of Reactions

(+)-1-(9-Fluorenyl)ethyl chloroformate undergoes various chemical reactions, including:

Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates.

Hydrolysis: Reacts with water to form (+)-1-(9-Fluorenyl)ethanol and carbon dioxide.

Reduction: Can be reduced to (+)-1-(9-Fluorenyl)ethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid formed.

Hydrolysis: Performed in aqueous conditions, often with a buffer to maintain a neutral pH.

Reduction: Conducted in anhydrous ether or tetrahydrofuran, with careful control of temperature to avoid side reactions.

Major Products Formed

Carbamates: Formed from the reaction with amines.

Carbonates: Formed from the reaction with alcohols.

(+)-1-(9-Fluorenyl)ethanol: Formed from hydrolysis or reduction reactions.

Applications De Recherche Scientifique

Analytical Chemistry

(+)-FLEC is widely utilized as a chiral derivatizing agent in analytical techniques, particularly:

- High-Performance Liquid Chromatography (HPLC) : It enhances the detectability of amino acids and other chiral compounds by forming fluorescent derivatives that can be easily quantified.

- Capillary Electrophoresis (CE) : It is employed for in-capillary derivatization to achieve effective separation of amino acids based on their chirality .

Biological Research

In biological studies, (+)-FLEC is instrumental in:

- Stereochemical Analysis : It aids in understanding amino acid stereochemistry and analyzing biological samples for specific enantiomers.

- Neurotoxin Detection : The compound has been used to analyze β-methylamino alanine (BMAA) enantiomers, a neurotoxin found in certain plants, allowing researchers to determine its presence in complex biological samples .

Pharmaceutical Research

In pharmaceutical applications, (+)-FLEC plays a crucial role in:

- Enantiomeric Purity Assessment : The compound is essential for determining the enantiomeric purity of drug candidates, which is vital for ensuring their efficacy and safety .

- Quality Control : It is utilized in quality control processes within the pharmaceutical industry to guarantee the consistency and purity of chiral compounds .

Case Study 1: Chiral Analysis of BMAA

A study developed a sensitive LC-ESI-MS/MS method using (+)-FLEC for the chiral analysis of BMAA enantiomers. The method demonstrated high accuracy (98–108%) and repeatability (within 3 RSD%) for detecting L- and D-BMAA in cycad seeds, showcasing its effectiveness in environmental toxicology .

Case Study 2: In-Capillary Derivatization

Research highlighted the use of (+)-FLEC as a chiral labeling agent for electrophoretic separation of amino acids. This approach improved resolution and detection limits, demonstrating its applicability in complex biological mixtures .

Mécanisme D'action

The mechanism of action of (+)-1-(9-Fluorenyl)ethyl chloroformate involves the formation of a reactive intermediate, which then reacts with nucleophiles to form stable carbamates or carbonates. The molecular targets are typically nucleophilic functional groups such as amines and alcohols. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the desired product and hydrochloric acid.

Comparaison Avec Des Composés Similaires

Similar Compounds

9-Fluorenylmethyl chloroformate: Another chiral reagent used for similar purposes but differs in the substituent on the fluorenyl ring.

Benzyl chloroformate: Used for the protection of amino groups but lacks the chiral center present in (+)-1-(9-Fluorenyl)ethyl chloroformate.

Ethyl chloroformate: A simpler chloroformate used for similar reactions but does not provide chiral information.

Uniqueness

This compound is unique due to its chiral nature, which allows it to be used in the preparation of enantiomerically pure compounds. Its stability and reactivity make it a valuable reagent in organic synthesis, particularly in the fields of peptide synthesis and chiral derivatization.

Activité Biologique

(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) is a chiral derivatizing agent primarily utilized in the separation and analysis of enantiomers, particularly in amino acids. Its unique structure, characterized by a fluorenyl group, imparts notable properties such as fluorescence and reactivity, making it advantageous for various analytical techniques including High-Performance Liquid Chromatography (HPLC) and micellar electrokinetic chromatography (MEKC).

- Molecular Formula : C₁₆H₁₃ClO₂

- Molecular Weight : 272.73 g/mol

- Structure : Contains a bulky fluorenyl group that enhances the compound's ability to form stable derivatives with amino acids.

FLEC acts through a process known as chiral derivatization , where it reacts with the amino group of amino acids to form stable carbamate derivatives. This reaction alters the retention time of the derivatized amino acids during chromatographic techniques, facilitating their separation based on enantiomeric differences. The primary reaction can be summarized as follows:

Applications in Biological Research

FLEC has been extensively used in various biological applications, particularly in the analysis of amino acids and their derivatives. The following sections detail specific case studies and findings regarding its biological activity.

Case Studies

-

Chiral Separation of Amino Acids

- A study demonstrated that FLEC was employed for the chiral analysis of dl-amino acids using MEKC coupled with UV-excited fluorescence detection. The results indicated that FLEC significantly enhanced the detectability of amino acids, achieving a derivatization yield of 93–97% under optimal conditions .

- The method provided improved signal-to-noise ratios, up to 100 times better than traditional UV absorbance detection, indicating its effectiveness in analyzing amino acid mixtures .

- Pharmaceutical Applications

- Environmental Studies

Biochemical Pathways Affected

The interaction between FLEC and amino acids can influence several biochemical pathways:

- Metabolism of Amino Acids : By altering the structure of amino acids through derivatization, FLEC may affect their metabolic pathways and interactions with biological targets.

- Pharmacokinetics : The derivatives formed can exhibit different pharmacokinetic properties, impacting their absorption, distribution, metabolism, and excretion profiles.

Summary of Findings

| Study | Methodology | Key Findings |

|---|---|---|

| Study 1 | MEKC with UV Detection | Achieved high derivatization yield (93-97%) for amino acids; enhanced signal-to-noise ratios up to 100 times better than UV absorbance. |

| Study 2 | HPLC Analysis | Used for assessing enantiomeric purity in pharmaceuticals; essential for drug safety evaluations. |

| Study 3 | Environmental Analysis | Facilitated chiral separations in complex environmental samples; significant for understanding pollutant behavior. |

Propriétés

IUPAC Name |

1-(9H-fluoren-9-yl)ethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRVOKMRHPQYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910337 | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107474-79-3, 154479-90-0 | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.